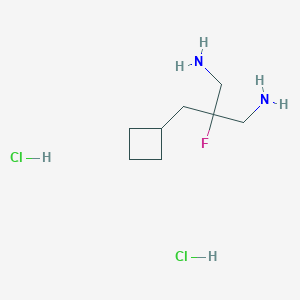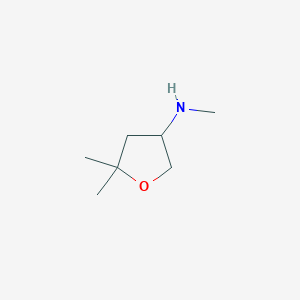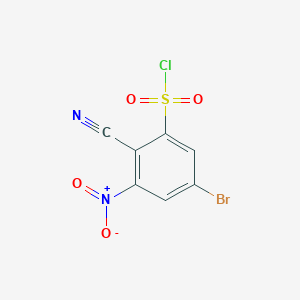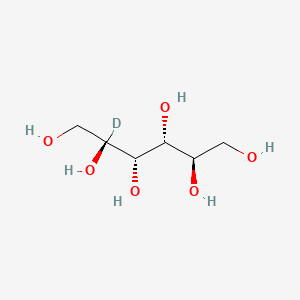![molecular formula C7H15NO2 B1484827 trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol CAS No. 2138580-91-1](/img/structure/B1484827.png)
trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol (THACB) is an organic molecule that has been studied extensively in recent years due to its unique properties and potential applications in various fields. THACB is a cyclic diol that is highly soluble in water and has a relatively low toxicity. It is a versatile compound with a wide range of applications in chemical synthesis, drug delivery, and biochemistry.
Scientific Research Applications
Trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol has been studied extensively in recent years due to its unique properties and potential applications in various fields. It has been used as a model compound in studies of enzyme-catalyzed reactions, as a starting material for the synthesis of other compounds, and as a drug delivery system. It has also been studied as a potential therapeutic agent for a variety of diseases, including cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol is not fully understood, but it is believed to act as a prodrug, which means that it is converted to an active form in the body. It is thought to be converted to a reactive intermediate, which can then undergo further reactions and result in the formation of various metabolites.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation and oxidative stress in animal models. It has also been shown to reduce the severity of symptoms in patients with Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
Trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol has several advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to work with, and it has a relatively low toxicity. However, it is also relatively unstable, which can make it difficult to work with in some experiments.
Future Directions
There are a number of potential future directions for research on trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol. These include further studies of its mechanism of action, its potential therapeutic applications, its effects on other diseases, and its potential uses in drug delivery systems. It could also be studied as a potential starting material for the synthesis of other compounds, and as a model compound for studies of enzyme-catalyzed reactions. Additionally, further studies could be conducted to investigate its potential toxicity and its effects on other physiological systems.
properties
IUPAC Name |
(1R,2R)-2-(2-hydroxypropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(9)4-8-6-2-3-7(6)10/h5-10H,2-4H2,1H3/t5?,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGDZSROISPNV-JXBXZBNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN[C@@H]1CC[C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine hydrochloride](/img/structure/B1484748.png)









